6-Bromo-2,4,5-trichlorophenol
Description
Contextualization within Halogenated Phenol (B47542) Research Landscape
Halogenated phenols (HPs) are a broad class of compounds characterized by a phenol ring substituted with one or more halogen atoms. They are of significant interest to researchers due to their widespread presence in the environment, arising from both natural and anthropogenic sources. acs.orgnih.gov Naturally, marine organisms can produce brominated phenols. who.int Industrially, chlorinated phenols have been used extensively as pesticides, bactericides, and fungicides. encyclopedia.pub The carbon-halogen bond's stability contributes to the environmental persistence of these compounds, leading to their classification as persistent organic pollutants (POPs).
The research landscape for halogenated phenols is diverse, encompassing studies on their synthesis, environmental fate and transport, toxicity, and degradation. acs.orgcdu.edu.au A significant area of investigation is their potential as endocrine disruptors, given their structural similarity to thyroid hormones. acs.orgnih.gov The presence of different halogens (e.g., chlorine, bromine) on the same molecule, as seen in mixed halogenated phenols, adds another layer of complexity to their chemical behavior and biological interactions.
Significance of 6-Bromo-2,4,5-trichlorophenol (B1271504) as a Research Target
This compound has emerged as a significant research target primarily due to its status as a persistent organic pollutant and its utility as a model compound for studying the environmental fate of polyhalogenated aromatics. Its resistance to degradation and potential for bioaccumulation make it an important subject in environmental chemistry. The compound's specific substitution pattern, with both bromine and chlorine atoms, allows for unique reactivity and interactions compared to phenols containing only one type of halogen.
Furthermore, research utilizing advanced spectroscopic techniques, such as extended X-ray absorption fine structure (EXAFS), has used this compound to characterize molecular geometries and understand the coordination patterns of halogens, which contribute to their environmental stability. It has also been identified as an intermediate in the synthesis of some organophosphate insecticides.
Historical Overview of Research on Brominated and Chlorinated Phenols
Research into halogenated phenols has a history spanning over a century. Early in the 20th century, the focus was on the synthesis and basic chemical properties of these compounds. Chlorinated phenols, for instance, were recognized for their preservative and biocidal properties early on. The development of analytical methods has been a critical aspect of this historical progression. Early methods for determining organic halides were relatively insensitive, but the need for more advanced techniques grew with the increasing awareness of the environmental and health impacts of these compounds.
The mid-20th century saw a surge in the production and use of chlorinated phenols and their derivatives as herbicides and pesticides. researchgate.net This period also brought to light the potential for the formation of highly toxic byproducts, such as dioxins, during the synthesis of certain chlorinated phenols. A significant milestone was the identification of halogenated phenols as widespread environmental contaminants, leading to their inclusion in monitoring programs and regulatory frameworks. The late 20th and early 21st centuries have been characterized by the development of highly sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS), enabling the detection of these compounds at trace levels in various environmental and biological matrices. researchgate.netmdpi.com
Current Research Gaps and Future Directions in this compound Studies
Despite the body of research on this compound and related compounds, several knowledge gaps remain, guiding future research directions. A critical area for further investigation is the comprehensive understanding of the toxicological effects of mixed halogenated phenols. While studies have examined the toxicity of individual compounds, the synergistic or antagonistic effects of complex mixtures found in the environment are not well understood. acs.orgnih.gov
There is a need for more in-depth research on the biodegradation pathways of this compound. While some degradation pathways for similar compounds have been proposed, the specific enzymes and microorganisms involved in the breakdown of this mixed halogenated phenol require further elucidation. researchgate.netnih.gov The formation of transformation products during degradation processes and their own potential toxicity is another area that warrants more attention. bohrium.comresearchgate.net
Future research should also focus on the development of more efficient and environmentally friendly remediation technologies for the removal of this compound and other persistent halogenated phenols from contaminated sites. This includes exploring novel catalytic and biological degradation methods. Furthermore, a deeper understanding of the interactions between these compounds and biological macromolecules at a molecular level will be crucial for accurately assessing their health risks. researchgate.net
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 70757-44-7 |
| Molecular Formula | C₆H₂BrCl₃O |
| Molecular Weight | 276.34 g/mol |
| Melting Point | 84-87 °C chemsrc.com |
| Appearance | Clear to yellowish crystalline solid |
Table 2: Comparative Acute Toxicity of Selected Halogenated Phenols
| Compound | Organism | Toxicity Value (pIC50) |
| 4-Fluorophenol | Tetrahymena pyriformis | 0.017 scholarsresearchlibrary.com |
| 2-Chlorophenol | Tetrahymena pyriformis | 0.183 scholarsresearchlibrary.com |
| 2-Bromophenol | Tetrahymena pyriformis | 0.330 scholarsresearchlibrary.com |
| 2,4-Dichlorophenol | Tetrahymena pyriformis | 0.943 scholarsresearchlibrary.com |
| 2,4-Dibromophenol | Tetrahymena pyriformis | 1.398 scholarsresearchlibrary.com |
| 2,4,6-Trichlorophenol (B30397) | Tetrahymena pyriformis | 1.124 scholarsresearchlibrary.com |
| 2,4,5-Trichlorophenol (B144370) | Tetrahymena pyriformis | 1.932 scholarsresearchlibrary.com |
| Pentachlorophenol | Tetrahymena pyriformis | 2.710 scholarsresearchlibrary.com |
Note: pIC50 is the negative logarithm of the concentration that causes 50% inhibition of growth. A higher value indicates greater toxicity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3,4,6-trichlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl3O/c7-4-5(10)2(8)1-3(9)6(4)11/h1,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXJBIXHNZHYGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Br)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377727 | |
| Record name | 6-Bromo-2,4,5-trichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70757-44-7, 4524-78-1 | |
| Record name | 6-Bromo-2,4,5-trichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2,4,5-trichlorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry of 6 Bromo 2,4,5 Trichlorophenol
Strategies for the Directed Halogenation of Phenolic Substrates
The synthesis of specifically substituted halogenated phenols like 6-bromo-2,4,5-trichlorophenol (B1271504) hinges on the ability to control the position of halogenation on the aromatic ring. The hydroxyl group of the phenol (B47542) is a strongly activating, ortho-, para-directing group, which influences the regioselectivity of electrophilic aromatic substitution reactions.
Regioselective Bromination Techniques
The introduction of a bromine atom at the C-6 position of 2,4,5-trichlorophenol (B144370) is a key step in the synthesis of the target compound. This is typically achieved through electrophilic aromatic substitution. The chlorine atoms already present on the ring at positions 2, 4, and 5 are deactivating and meta-directing. However, the powerful ortho-, para-directing influence of the hydroxyl group overrides these effects, directing the incoming electrophile (bromine) to the vacant ortho position (C-6).
Common brominating agents used for this purpose include elemental bromine (Br₂). The reaction is often carried out in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), which polarizes the bromine molecule, generating a more potent electrophilic bromine species (Br⁺). The choice of solvent can also influence the reaction's selectivity and efficiency, with chlorinated solvents being frequently employed.
Alternative and milder methods for regioselective bromination of phenols have been explored to improve yields and reduce byproducts. These can include the use of N-bromosuccinimide (NBS) or stabilized bromine chloride solutions. For instance, halide salt stabilized bromine chloride has been shown to be an effective brominating agent for activated aromatic compounds, offering high regioselectivity. chemicalbook.comprepchem.com
Controlled Chlorination Pathways
While the target compound is brominated, understanding controlled chlorination is crucial for the synthesis of its precursor, 2,4,5-trichlorophenol. The direct chlorination of phenol tends to produce a mixture of chlorinated phenols, making the isolation of a specific isomer like 2,4,5-trichlorophenol challenging. Therefore, indirect routes are often preferred.
However, research into regioselective chlorination of phenols is ongoing. The use of specific chlorinating agents and catalysts can favor the formation of certain isomers. For example, sulfuryl chloride (SO₂Cl₂) in the presence of certain catalysts has been investigated for the para-selective chlorination of some phenolic compounds.
Precursor Compounds and Their Chemical Transformations Leading to Halogenated Phenols
The synthesis of this compound is dependent on the availability of its immediate precursor, 2,4,5-trichlorophenol. The synthesis of this precursor can be achieved through various routes.
Synthesis of 2,4,5-Trichlorophenol from Precursors
Two primary industrial methods for the synthesis of 2,4,5-trichlorophenol involve starting from either 1,2,4,5-tetrachlorobenzene (B31791) or 1,2,4-trichlorobenzene (B33124).
From 1,2,4,5-Tetrachlorobenzene:
This method involves the alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene. The reaction is typically carried out under high temperature and pressure in the presence of a base like sodium hydroxide (B78521) and a solvent such as methanol (B129727). prepchem.comnj.gov The process is believed to proceed through a 2,4,5-trichloroanisole (B1595709) intermediate. prepchem.com Careful control of reaction conditions is critical to maximize the yield of the desired product and minimize the formation of unwanted byproducts. prepchem.com Yields of over 97% have been reported for this process. google.com
| Starting Material | Reagents | Conditions | Product | Yield |
| 1,2,4,5-Tetrachlorobenzene | NaOH, Methanol | High Temperature and Pressure | Sodium salt of 2,4,5-trichlorophenol | >97% |
From 1,2,4-Trichlorobenzene:
An alternative route starts with 1,2,4-trichlorobenzene. This process involves a multi-step synthesis:
Nitration: 1,2,4-trichlorobenzene is nitrated to form 1,2,4-trichloro-5-nitrobenzene. prepchem.comgoogle.com
Reduction: The nitro group is then reduced to an amino group, yielding 2,4,5-trichloroaniline. prepchem.comgoogle.com
Diazotization and Hydrolysis: The resulting aniline (B41778) is converted to 2,4,5-trichlorophenol through a diazonium salt intermediate, as detailed in the next section. prepchem.comgoogle.com
Reaction Pathways Involving Diazonium Salts
The Sandmeyer reaction and related transformations of diazonium salts provide a versatile method for introducing a hydroxyl group onto an aromatic ring, offering a reliable pathway to phenols from anilines.
In the synthesis of 2,4,5-trichlorophenol from 2,4,5-trichloroaniline, the aniline is first treated with a solution of sodium nitrite (B80452) in the presence of a strong acid, such as sulfuric acid, at low temperatures (around 8°C) to form the corresponding diazonium salt (2,4,5-trichlorobenzenediazonium sulfate). chemicalbook.comprepchem.comgoogle.com This intermediate is then hydrolyzed by heating in the presence of a copper(II) sulfate (B86663) catalyst to yield 2,4,5-trichlorophenol. chemicalbook.com This method can produce the final product with a purity of around 97% and a yield of approximately 75.8%. chemicalbook.com
| Precursor | Reagents | Intermediate | Conditions for Hydrolysis | Product | Yield |
| 2,4,5-Trichloroaniline | 1. NaNO₂, H₂SO₄ (aq) | 2,4,5-Trichlorobenzenediazonium sulfate | Heat, CuSO₄ (aq) | 2,4,5-Trichlorophenol | ~75.8% |
Derivatization Reactions of this compound and Related Phenols
The hydroxyl group of this compound and other phenols is reactive and can undergo various derivatization reactions, such as etherification and esterification. These reactions are useful for analytical purposes, such as gas chromatography, where the volatility of the derivatives is increased.
Etherification:
Phenols can be converted to ethers through the Williamson ether synthesis. For example, 2,4,5-trichlorophenol can be reacted with a methylating agent to form 2,4,5-trichloroanisole. epa.gov This type of derivatization is often used in analytical methods. For instance, phenols can be derivatized with α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) to form pentafluorobenzyl ethers for analysis by gas chromatography. epa.govsettek.com
Esterification:
Chemical Modification for Enhanced Reactivity Studies
The reactivity of this compound is largely dictated by its halogen substituents and the phenolic hydroxyl group. These features allow for targeted chemical modifications to study its reaction mechanisms and potential applications. The unique substitution pattern, combining both bromine and chlorine atoms, imparts distinct chemical properties compared to other halogenated phenols.
The molecular structure of this compound has been analyzed using advanced spectroscopic techniques like extended X-ray absorption fine structure (EXAFS), which helps in understanding the coordination patterns of the halogens and their contribution to the molecule's stability and reactivity. sigmaaldrich.cnchemsrc.com Such structural insights are crucial for predicting and interpreting the outcomes of chemical modifications.
Two primary types of reactions are central to the chemical modification of this compound:
Substitution Reactions : The compound's aromatic ring and hydroxyl group are susceptible to substitution.
Electrophilic Aromatic Substitution : Under specific conditions, the bromine and chlorine atoms on the aromatic ring can be replaced by other electrophiles. For example, reactions with alkylating agents could lead to the formation of alkylated derivatives.
Nucleophilic Substitution : The hydroxyl group is a key site for nucleophilic substitution, where it can be replaced by nucleophiles like amines or thiols to generate new classes of compounds.
Dechlorination Reactions : Research has shown that enzymatic systems can facilitate the removal of chlorine atoms from the phenol ring. Flavin-dependent monooxygenases, for instance, can catalyze hydroxylation reactions that result in less chlorinated products, such as hydroquinones.
These modification studies are essential for understanding the compound's behavior and for developing potential degradation pathways.
Table 1: Key Reactions for Reactivity Studies of this compound
| Reaction Type | Reagents/Conditions | Potential Products | Research Focus |
| Electrophilic Aromatic Substitution | Alkyl halides, Lewis acid catalyst | Alkylated derivatives | Studying substituent effects on the aromatic ring |
| Nucleophilic Substitution | Amines, Thiols | Amine or thiol-conjugated phenols | Synthesis of novel functionalized compounds |
| Enzymatic Dechlorination | Flavin-dependent monooxygenases | Hydroquinones, less-chlorinated phenols | Bioremediation pathways, metabolic studies |
Formation of Conjugates and Transformation Products
As a persistent organic pollutant, the transformation of this compound in biological and environmental systems is a significant area of research. sigmaaldrich.cn Studies often focus on microbial degradation pathways, which lead to a variety of transformation products.
A well-documented transformation pathway for similar compounds, such as 2,4,6-trichlorophenol (B30397) (2,4,6-TCP), provides a model for understanding the fate of this compound. This pathway is catalyzed by monooxygenase enzymes found in microorganisms like Ralstonia eutropha and Phanerochaete chrysosporium. researchgate.netresearchgate.net
The degradation process involves a series of oxidative and hydrolytic reactions:
Initial Oxidation : The process begins with the oxidation of the phenol by a monooxygenase, such as TcpA, to form a quinone intermediate. In the case of 2,4,6-TCP, this product is 2,6-dichloroquinone. researchgate.net This initial step is a key dechlorination event.
Hydrolysis : The quinone intermediate undergoes hydrolysis, where a chlorine atom is replaced by a hydroxyl group. This step has been shown to incorporate an oxygen atom from water into the aromatic ring. researchgate.net For 2,4,6-TCP, this results in the formation of 6-chlorohydroxyquinone. researchgate.net
Reduction : The resulting hydroxyquinone is then chemically reduced to a more stable hydroquinol. The transformation of 2,4,6-TCP ultimately yields 6-chlorohydroxyquinol. researchgate.net
Stoichiometric analysis of this enzymatic process confirms the consumption of one molecule of O₂ per molecule of 2,4,6-TCP converted, with ¹⁸O-labeling experiments providing direct evidence for the incorporation of oxygen from both O₂ and H₂O into the final product. researchgate.net These studies suggest that the enzyme catalyzes both the initial oxidative dechlorination and the subsequent hydrolytic dechlorination. researchgate.net
Another identified transformation product from the degradation of 2,4,6-TCP by the fungus Phanerochaete chrysosporium is 2,6-dichloro-1,4-benzoquinone, formed through the action of lignin (B12514952) peroxidases (LiP) or manganese peroxidases (MnP). researchgate.net This quinone can then be reduced to 2,6-dichloro-1,4-dihydroxybenzene. researchgate.net
Table 2: Major Transformation Products from Halogenated Phenols
| Starting Compound | Enzyme/System | Key Intermediates/Products | Organism |
| 2,4,6-Trichlorophenol | TcpA Monooxygenase | 2,6-Dichloroquinone, 6-Chlorohydroxyquinone, 6-Chlorohydroxyquinol | Ralstonia eutropha |
| 2,4,6-Trichlorophenol | Lignin/Manganese Peroxidases | 2,6-Dichloro-1,4-benzoquinone, 2,6-Dichloro-1,4-dihydroxybenzene | Phanerochaete chrysosporium |
These pathways highlight the formation of various quinone, hydroquinone, and hydroxylated conjugates and are critical for assessing the environmental fate and potential for bioremediation of this compound and related compounds.
Advanced Analytical Techniques for the Characterization and Detection of 6 Bromo 2,4,5 Trichlorophenol
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of 6-Bromo-2,4,5-trichlorophenol (B1271504). These methods provide detailed information about the atomic arrangement, bonding, and electronic properties of the molecule.
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for determining the local atomic structure of a specific element within a compound. wikipedia.org The technique involves measuring the X-ray absorption coefficient as a function of energy, just above an absorption edge of a target element. wikipedia.org The resulting oscillations in the spectrum, known as the EXAFS signal, arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. wikipedia.org This allows for the precise determination of interatomic distances, coordination numbers, and the identity of neighboring atoms.
In a notable study, EXAFS spectroscopy was specifically applied to characterize this compound (BrTriClP). nih.gov Researchers collected EXAFS spectra at the bromine (Br) K-edge to probe the local environment of the bromine atom on the phenol (B47542) ring. The analysis revealed a unique EXAFS spectrum for the compound, which was instrumental in determining its molecular structure in significant detail. nih.gov The study concluded that EXAFS is a highly suitable technique for the molecular characterization of complex brominated persistent organic pollutants. nih.gov A detailed understanding of the EXAFS spectra of pure compounds like this compound is a critical first step, opening up the possibility of using this technique to study their interactions within complex environmental matrices like soil and sediment. nih.gov
Table 1: Key Attributes of EXAFS in the Analysis of Brominated Pollutants
| Feature | Description | Relevance to this compound | Source |
|---|---|---|---|
| Element Specificity | Probes the local environment around a specific element (e.g., Bromine). | Allows direct investigation of the bromine atom's position and bonding within the molecule. | wikipedia.org |
| Structural Detail | Provides data on bond lengths, coordination numbers, and neighboring atoms. | Confirms the precise molecular geometry and the arrangement of chlorine and bromine atoms on the phenol ring. | nih.gov |
| Matrix Independence | Can be used on samples in various states (solid, liquid, gas). | Enables the study of the compound in its pure form as well as in environmental samples. | wikipedia.org |
| Unique Spectral Fingerprint | Each compound produces a distinct EXAFS spectrum. | The unique spectrum of this compound serves as a definitive identifier. | nih.gov |
In studies of structurally similar compounds, such as (2,4,5-Trichlorophenoxy) Acetic acid, FT-IR and FT-Raman spectra are recorded and the fundamental frequencies are assigned to specific vibrational modes. nih.gov Such analyses investigate the impact of the halogen atoms on the phenyl ring's vibrational patterns. nih.gov For this compound, specific absorption bands in the IR spectrum would correspond to the O-H stretch, C-O stretch, C-C ring stretches, and the characteristic C-Cl and C-Br stretches.
Electronic spectroscopy, typically UV-Vis, examines the electronic transitions within the molecule. The absorption spectrum of halogenated phenols is influenced by the number and position of the halogen substituents on the aromatic ring. While specific UV-Vis data for this compound is not detailed in the provided results, analysis of related compounds like 6-chloro-2,4-dimethoxypyrimidine shows distinct n-π* and π-π* transitions that are sensitive to the molecular environment. ias.ac.in These spectroscopic methods, often supported by computational calculations, are crucial for a comprehensive molecular analysis. nih.gov
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from other compounds in a mixture, particularly in complex environmental samples. Coupling chromatography with mass spectrometry provides the high sensitivity and selectivity required for trace-level detection and identification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust method for the analysis of brominated phenols. psu.eduresearchgate.net Due to the polarity of the phenolic hydroxyl group, a derivatization step is often required to improve chromatographic behavior and thermal stability. psu.eduresearchgate.net Silylation is a common derivatization technique used for this purpose. psu.eduresearchgate.net
Several studies have developed GC-MS methods for the simultaneous determination of various brominated phenols in soil and water. psu.eduresearchgate.netnih.gov These methods typically involve:
Sample Preparation: Solid-phase extraction (SPE) is frequently used for sample cleanup and pre-concentration. psu.eduresearchgate.netnih.gov Materials like Florisil cartridges with dichloromethane (B109758) as the elution solvent have proven effective for extracting target analytes from soil with high and reproducible recoveries. psu.eduresearchgate.net
Derivatization: The extracted phenols are often derivatized, for example, with a silylation reagent at room temperature to make them more volatile for GC analysis. psu.eduresearchgate.net
Chromatographic Separation: A capillary column, such as a DB-XLB, is chosen for its excellent separation of the analytes. psu.eduresearchgate.net The oven temperature is programmed to ramp up, ensuring the sequential elution of compounds with different boiling points. psu.edu
Detection: The mass spectrometer is typically operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. researchgate.net For polyhalogenated compounds, electron capture negative ionization (ECNI) can be more sensitive than electron impact (EI) ionization. nih.gov
Table 2: Example GC-MS Parameters for Brominated Phenol Analysis
| Parameter | Condition | Purpose | Source |
|---|---|---|---|
| Extraction | Solid-Phase Extraction (SPE) with Florisil cartridge | Cleanup and concentration of analytes from sample matrix | psu.edu, researchgate.net |
| Derivatization | Silylation reagent (e.g., 20 µL at room temp.) | Increase volatility and thermal stability of phenols | psu.edu, researchgate.net |
| Column | DB-XLB | Achieve excellent separation of brominated phenol isomers | psu.edu, researchgate.net |
| Carrier Gas | Helium (99.99% purity) at 1 mL/min | Mobile phase to carry analytes through the column | psu.edu |
| Injection Mode | Splitless | Introduce the entire sample volume for maximum sensitivity | psu.edu |
| Temperature Program | e.g., 75°C hold, ramp to 150°C, hold, ramp to 300°C, hold | Optimize separation based on analyte boiling points | psu.edu |
| Ionization Mode | Electron Impact (EI) or Electron Capture Negative Ionization (ECNI) | Fragment molecules for mass analysis; ECNI offers higher sensitivity for polybrominated compounds | nih.gov |
| Detection Limits | 0.04 to 0.19 ng/g (in soil) | Quantify trace levels of the target compounds | psu.edu, researchgate.net |
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another powerful technique for analyzing halogenated phenols, including 2,4,5-trichlorophenol (B144370). benettongroup.comresearchgate.netulisboa.pt It is particularly well-suited for polar, non-volatile, or thermally labile compounds that are not easily analyzed by GC-MS without derivatization.
Methodologies often employ reverse-phase liquid chromatography with a C18 column to separate the analytes. researchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives like ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. researchgate.netulisboa.pt Electrospray ionization (ESI) is a common ionization source used in the analysis of phenols, which can be operated in either positive or negative ion mode, depending on the specific analytes and mobile phase conditions. ulisboa.ptnih.gov
Advanced methods using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry offer very high sensitivity and selectivity, achieving detection limits in the low ng/L range for halogenated phenols in water samples. mdpi.com Sample preparation for LC-MS/MS also frequently involves solid-phase extraction (SPE) to remove matrix interferences and concentrate the analytes. ulisboa.ptnih.gov
A significant analytical challenge in the study of compounds like this compound is the presence of numerous potential isomers. Brominated and chlorinated phenols can exist in many isomeric forms, which often have very similar physicochemical properties, making their chromatographic separation difficult. google.com
The primary challenges include:
Similar Retention Times: Isomers often have nearly identical polarities and boiling points, leading to co-elution from both GC and LC columns. google.com Achieving baseline separation requires highly efficient columns and meticulously optimized chromatographic conditions, such as the selection of a specific column phase (e.g., DB-XLB in GC) or mobile phase gradient (in LC). psu.eduresearchgate.net
Similar Mass Spectra: Electron impact (EI) mass spectra of isomers can be very similar, making unambiguous identification based on fragmentation patterns alone challenging. While not identical, the subtle differences may be hard to discern, especially at low concentrations.
Matrix Effects: In complex samples, matrix components can interfere with the ionization and detection of target analytes, further complicating the identification and quantification of specific isomers. researchgate.net
Synthesis of Standards: The definitive identification of a specific isomer requires comparison with a certified reference standard. The commercial availability of all possible brominated and chlorinated phenol isomers can be limited, hindering positive identification.
Specialized chemical processes, such as sulfonation followed by distillation or crystallization, have been developed to separate certain phenol isomers on a preparative scale, underscoring the inherent difficulty of these separations. google.com For analytical purposes, the combination of high-resolution chromatography and mass spectrometry is crucial to overcome these challenges and accurately identify specific isomers like this compound in complex mixtures. researchgate.net
Advanced Sample Preparation Techniques for Complex Matrices
Effective sample preparation is a critical precursor to the instrumental analysis of this compound. The primary goals are to isolate the analyte from interfering matrix components, preconcentrate it to detectable levels, and present it in a form compatible with the analytical instrument. frontiersin.org
To overcome the limitations of traditional extraction methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE), which can be time-consuming and require large volumes of organic solvents, various microextraction techniques have been developed. nih.govrsc.org These miniaturized methods reduce solvent consumption, minimize waste generation, and often integrate sampling, extraction, and enrichment into a single step. frontiersin.orgnih.gov
Solid-Phase Microextraction (SPME): Introduced in the 1990s, SPME is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase. nih.gov The fiber is exposed to a sample, and analytes partition from the sample matrix into the coating. For halogenated phenols, headspace (HS) SPME is particularly effective, where the fiber is exposed to the vapor phase above the sample, minimizing matrix effects. researchgate.net The choice of fiber coating is critical for selective extraction. After extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. nih.gov An automated online HS-SPME method has been developed for the simultaneous determination of various chloro- and bromo-phenolic compounds in surface water. rsc.org
Liquid-Phase Microextraction (LPME): LPME utilizes a small volume of a water-immiscible solvent to extract analytes from aqueous samples. frontiersin.org Several variations of LPME exist:
Single-Drop Microextraction (SDME): Involves a microdrop of organic solvent suspended from the tip of a microsyringe needle and immersed in the sample solution. frontiersin.org
Hollow-Fiber Liquid-Phase Microextraction (HF-LPME): This technique employs a porous polypropylene (B1209903) hollow fiber containing an acceptor phase (organic solvent) within its lumen. nih.gov The fiber is placed in the sample, and the analytes migrate from the aqueous sample, through the organic phase impregnating the fiber's pores, and into the acceptor phase. nih.gov This method protects the extraction solvent and provides high enrichment factors. A novel HF-LPME method using a deep eutectic solvent has been shown to effectively extract and derivatize phenolic compounds from beverage samples. nih.gov
Dispersive Liquid-Liquid Microextraction (DLLME): This method is based on a ternary solvent system. rsc.org A mixture of an extraction solvent (a few microliters of a water-immiscible organic solvent) and a disperser solvent (a water-miscible solvent like acetone (B3395972) or acetonitrile) is rapidly injected into the aqueous sample. rsc.org A cloudy solution forms, creating a large surface area between the fine droplets of the extraction solvent and the aqueous sample, which facilitates rapid analyte transfer. Centrifugation is then used to separate the sedimented organic phase for analysis. rsc.org DLLME has been successfully evaluated for the preconcentration of chlorinated phenols prior to compound-specific isotope analysis. rsc.org
The following table summarizes the performance of selected microextraction techniques for phenolic compounds.
| Technique | Target Analytes | Matrix | Detection Limit (LOD) | Recovery/Enrichment Factor | Reference |
|---|---|---|---|---|---|
| HS-SPME-GC-MS | 11 Chloro- and Bromo-phenols (including 2,4,5-Trichlorophenol) | Surface Water | 8.8–42.9 ng/L | 69–108% | rsc.org |
| DLLME-GC-IRMS | Chlorinated Phenols | Aqueous Samples | Down to 100 μg/L | Preconcentration Factors: 130-220 | rsc.org |
| HF-LPME-GC-MS | Phenolic Compounds | Beverage Samples | 9–22 ng/L | Enrichment Factors: 1085-1256 | nih.gov |
| SPME-GC/MS | Halogenated Phenols | Wastewater | 50-200 ng/L | Not Specified | researchgate.net |
Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical method. researchgate.netnih.gov For halogenated phenols like this compound, derivatization is crucial, especially for gas chromatography (GC) analysis. The process aims to replace the active hydrogen of the phenolic hydroxyl group, which can cause poor chromatographic peak shape and low sensitivity. psu.edu This modification increases the analyte's volatility and thermal stability while enhancing detector response. psu.eduacs.org
Common derivatization strategies for phenols include:
Acetylation: This involves reacting the phenol with an acetylating agent, such as acetic anhydride, often in the presence of a base like potassium carbonate. rsc.orgresearchgate.net The resulting acetylated esters are less polar and more volatile than the parent phenols, making them ideal for GC-MS analysis. In-situ acetylation, where derivatization occurs directly in the aqueous sample, followed by extraction, is an efficient approach for analyzing chlorinated phenolics in water. ncasi.org
Pentafluorobenzylation: This is a widely used technique where phenols are reacted with α-bromo-2,3,4,5,6-pentafluorotoluene (pentafluorobenzyl bromide or PFBBr). settek.comepa.gov The reaction forms pentafluorobenzyl ethers, which are highly responsive to electron capture detectors (ECD), providing excellent sensitivity. settek.com The derivatization is typically performed in the presence of a base like potassium carbonate in a solvent such as acetone. epa.gov
Methylation: Diazomethane (B1218177) can be used to convert phenols into their corresponding methyl ethers (anisoles). settek.comepa.gov While effective, this method requires caution as diazomethane is explosive and carcinogenic. epa.gov
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. This is a common derivatization technique in GC to increase volatility and thermal stability. psu.edu
The following table outlines common derivatization reagents for phenolic compounds.
| Reagent | Reaction Type | Derivative Formed | Analytical Advantages | Reference |
|---|---|---|---|---|
| Acetic Anhydride | Acylation | Acetate Ester | Increases volatility and improves peak shape for GC analysis. | rsc.orgresearchgate.net |
| Pentafluorobenzyl Bromide (PFBBr) | Alkylation | Pentafluorobenzyl Ether | High response with Electron Capture Detector (ECD), enabling very low detection limits. | researchgate.netsettek.comepa.gov |
| Diazomethane | Alkylation | Anisole (Methyl Ether) | Forms volatile ethers suitable for GC analysis. | settek.comepa.gov |
| Pentafluoropyridine | Acylation | Pentafluorophenyl Ether | Alternative to PFBBr for creating derivatives for GC-MS analysis. | researchgate.net |
Environmental Monitoring and Analytical Quantification of Halogenated Phenols
The monitoring of this compound and other halogenated phenols in the environment is essential due to their persistence and potential toxicity. Analytical quantification typically involves a multi-step process that combines advanced sample preparation with highly sensitive instrumental detection. nih.gov
The standard workflow includes sample collection from various matrices (e.g., surface water, wastewater, soil, sediment), followed by an extraction and enrichment step using techniques like SPME or LLE. nih.govnih.govacs.org For complex samples such as flue gas or fly ash, a thorough extraction and selective cleanup are essential. nih.gov
The primary analytical instruments for the quantification of halogenated phenols are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). acs.orgncess.gov.in
GC-MS: This is the most common technique, especially after derivatization. researchgate.net The gas chromatograph separates the volatile derivatives, and the mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions, as well as precise quantification. ncess.gov.in Operating the mass spectrometer in selected ion monitoring (SIM) mode enhances sensitivity and selectivity for target analytes. researchgate.net
LC-MS: Liquid chromatography is a versatile alternative that can analyze a broad range of phenolic compounds, including those that are less volatile or polar, without the need for derivatization. mdpi.com LC coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it suitable for detecting trace levels of contaminants in complex environmental samples. acs.orgncess.gov.in For instance, a quantitative solid-phase extraction-liquid chromatography/mass spectrometry (SPE-LC/MS) method was developed for the simultaneous analysis of halogenated byproducts of alkylphenolic compounds. acs.org
X-ray absorption fine structure (EXAFS) spectroscopy has also been used for the molecular characterization of brominated persistent pollutants like this compound. nih.gov This technique provides detailed information about the molecular structure, which can help in understanding the compound's interactions within environmental matrices like soil and sediment. nih.gov
Research has led to the detection of various halogenated phenols in environmental samples worldwide. For example, a study of groundwater identified 2,4,6-trichlorophenol (B30397) among 48 different phenolic compounds. mdpi.com Another study using SPME-GC/MS found seven different halophenols in wastewater effluents at concentrations up to 340 ng/L. researchgate.net
The table below presents examples of detection limits and concentrations of halogenated phenols in environmental samples from various studies.
| Compound(s) | Matrix | Methodology | Concentration / Detection Limit | Reference |
|---|---|---|---|---|
| Halogenated Phenols | Wastewater | SPME-GC/MS | Up to 340 ng/L | researchgate.net |
| 2,4,6-Trichlorophenol | Groundwater | Various (Systematic Review) | Exceeded 1500 ng/L in some cases | mdpi.com |
| Chlorophenols and Alkylphenols | Wastewater, Fruit Juice | Solid Phase Derivative Extraction-GC-MS | LOD: 0.005 - 1.796 µg/L | researchgate.net |
| Monobrominated and Monochlorinated Nonylphenols | Environmental Samples | LC/ESI-MS | Highly sensitive quantitative method | acs.org |
Environmental Pathways and Partitioning Behavior
The movement and distribution of this compound in the environment are governed by a series of physical and chemical processes. These include its tendency to volatilize into the atmosphere, its interaction with soil and sediment, and its distribution and potential accumulation in aquatic ecosystems.
Volatilization and Atmospheric Transport Dynamics
Adsorption and Leaching in Soil and Sediment Matrices
The mobility of halogenated phenols in soil and sediment is largely influenced by their adsorption to organic matter. The organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter in this regard. For 2,4,6-trichlorophenol, Koc values have been reported to range from 1.7 to 3.3, indicating moderate adsorption to organic matter tpsgc-pwgsc.gc.ca. At varying pH levels, the Koc values for 2,4,6-trichlorophenol were measured as 2200 at pH 6, 600 at pH 7, and 150 at pH 7.7, suggesting that it has moderate to slight mobility in soil nih.gov. The extent of adsorption is influenced by soil properties such as organic carbon content, with higher organic content leading to greater retention researchgate.net. Phenolic compounds can also influence the mobility of nutrients and other substances in the soil mdpi.com. The mobility of similar compounds like 2,4-dichlorophenol in soil has been shown to be influenced by electrokinetic transport processes nih.gov. Given these findings, this compound is expected to exhibit moderate to low mobility in soil, with a potential for leaching into groundwater depending on the soil's organic content and pH.
Table 1: Soil Adsorption Coefficients for Related Trichlorophenols
| Compound | Soil/Sediment Type | Koc (L/kg) | pH | Reference |
| 2,4,6-Trichlorophenol | Soil | 2200 | 6 | nih.gov |
| 2,4,6-Trichlorophenol | Soil | 600 | 7 | nih.gov |
| 2,4,6-Trichlorophenol | Soil | 150 | 7.7 | nih.gov |
| 2,4,6-Trichlorophenol | River Sediment | 1300 | Not Specified | nih.gov |
| 2,4,6-Trichlorophenol | Lake Sediment | 800 | Not Specified | nih.gov |
| 2,4,5-Trichlorophenol | Not Specified | Log Koc: 2.42-3.98 | Not Specified | cdc.gov |
Aquatic Environmental Distribution and Bioaccumulation Potential
Once in aquatic environments, halogenated phenols can partition between the water column, sediment, and biota. The potential for a chemical to accumulate in aquatic organisms is often estimated using the octanol-water partition coefficient (Kow) and measured by the bioconcentration factor (BCF). Highly chlorinated phenols are generally expected to bioaccumulate to a greater extent than their less chlorinated counterparts waterquality.gov.au.
For 2,4,5-trichlorophenol, the log Kow is 4.1, and studies on fathead minnows exposed to this compound showed bioconcentration factors of around 1800 waterquality.gov.au. For 2,4,6-trichlorophenol, a log Kow of 3.37 has been reported, with BCF values in fish ranging from 88 to 676, suggesting a moderate to high potential for bioconcentration nih.govepa.gov. These values indicate that this compound, with its high degree of halogenation, likely has a significant potential to bioaccumulate in aquatic organisms, posing a risk to the food chain.
Table 2: Bioaccumulation Data for Related Trichlorophenols
| Compound | Organism | Log Kow | BCF | Reference |
| 2,4,5-Trichlorophenol | Fathead Minnow | 4.1 | ~1800 | waterquality.gov.au |
| 2,4,6-Trichlorophenol | Golden Orfe | 3.37 | 250-310 | nih.gov |
| 2,4,6-Trichlorophenol | Flagfish | 3.37 | 87, 676 | nih.gov |
Abiotic Degradation Mechanisms
In the absence of microbial activity, the environmental persistence of this compound is determined by abiotic degradation processes, primarily photochemical reactions and hydrolysis.
Photochemical Degradation Processes in Aqueous and Atmospheric Phases
Halogenated phenols can be degraded by photolysis, a process driven by sunlight. The efficiency of this degradation is described by the quantum yield, which is the number of molecules transformed per photon absorbed. While specific quantum yields for this compound are not available, studies on related compounds provide insight. For example, the photodegradation of phenol and 4-chlorophenol over titanium dioxide (TiO2) has been studied, demonstrating the potential for photocatalytic degradation researchgate.net.
In the atmospheric aqueous phase, photochemical reactions involving superoxide anion radicals (O₂•⁻) can contribute to the degradation of compounds like 2,4,6-trichlorophenol nih.gov. The reaction of 2,4,6-TCP with these radicals leads to reductive dechlorination, with a dechlorination efficiency of 61.5% after 2 hours of UV light illumination nih.gov. The main products of this reaction include 2,6-dichlorophenol, 2,6-dichloro-1,4-benzoquinone, and 2,6-dichlorohydroquinone nih.gov. These findings suggest that photochemical processes are a significant pathway for the transformation of this compound in both aquatic and atmospheric environments.
Hydrolysis and Chemical Transformation under Environmental Conditions
Hydrolysis, the reaction with water, can be a degradation pathway for some organic compounds. However, for many halogenated aromatic compounds, including phenols, hydrolysis under typical environmental conditions (neutral pH) is generally a slow process. The degradation of halogenated estrogens, for example, is much more rapid through photolysis than biodegradation, suggesting that abiotic processes other than hydrolysis are more significant nih.gov. Chemical transformation can also occur through reactions with other environmental constituents. For instance, the reaction of phenols with chlorine during water disinfection can lead to the formation of various chlorinated byproducts nih.gov. While specific data on the hydrolysis of this compound is limited, its stable aromatic structure suggests that it is likely to be resistant to hydrolysis under normal environmental pH and temperature conditions.
Biotic Degradation Mechanisms and Bioremediation Studies
The persistence of halogenated phenols, including this compound, in the environment is a significant concern, prompting extensive research into their biological degradation. Microorganisms have evolved diverse metabolic strategies to utilize these compounds as sources of carbon and energy, offering potential for bioremediation. This section explores the microbial and enzymatic mechanisms involved in the breakdown of chlorophenols and bromophenols, the specific microbial communities responsible, and the environmental factors that influence the efficiency of these processes.
Microbial Degradation Pathways of Chlorophenols and Bromophenols
The microbial degradation of halogenated phenols can proceed through two primary pathways: reductive dehalogenation, which is predominant under anaerobic conditions, and oxidative degradation, which typically occurs in the presence of oxygen.
Under anoxic conditions, many chlorinated and brominated aromatic compounds can be biodegraded through reductive dehalogenation, a process where a halogen substituent is removed and replaced by a hydrogen atom. This process is often the initial step in the anaerobic breakdown of highly halogenated phenols. For many anaerobic bacteria, this process can be a form of respiration known as "dehalorespiration," where the halogenated compound serves as a terminal electron acceptor.
The standard redox potential for the dehalogenation of most halogenated compounds is thermodynamically favorable for their use as electron acceptors in anaerobic environments. The removal of halogens generally proceeds from the ortho, then meta, and finally para positions. For instance, a pentachlorophenol-acclimated methanogenic consortium was observed to dechlorinate 2,4,5-trichlorophenol to 2,4-dichlorophenol and 3,4-dichlorophenol. Similarly, 2,4,6-trichlorophenol is often sequentially dechlorinated to 2,4-dichlorophenol, then to 4-chlorophenol, and finally to phenol.
Electron donors are essential for reductive dehalogenation. Various compounds, including glucose, sodium lactate, sodium pyruvate, and sodium acetate, have been shown to enhance the dechlorination of 2,4,6-trichlorophenol. Sodium lactate, in particular, can act as a sustained-release hydrogen compound, providing the necessary electrons for the reaction.
Tetrabromobisphenol A (TBBPA), a brominated flame retardant, undergoes reductive debromination under anaerobic conditions to form bisphenol A (BPA). Similarly, 2,4,6-tribromophenol (TBP) can be reductively dehalogenated to phenol by anaerobic sediment slurries.
Table 1: Examples of Reductive Dehalogenation of Halogenated Phenols
In aerobic environments, the degradation of halogenated phenols is typically initiated by oxidative processes catalyzed by monooxygenases and dioxygenases. These enzymes introduce hydroxyl groups onto the aromatic ring, leading to the formation of halogenated catechols or hydroquinones. nih.govnih.gov These intermediates are then subject to ring cleavage, followed by further degradation to intermediates of central metabolic pathways like the Krebs cycle.
For lower chlorinated phenols, the initial attack is often by monooxygenases, yielding chlorocatechols. nih.gov Polychlorinated phenols are frequently converted to chlorohydroquinones as the initial intermediates. nih.gov For example, the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) by Pseudomonas species proceeds through the formation of 2,4-dichlorophenol, which is then converted to 3,5-dichlorocatechol.
The white-rot fungus Phanerochaete chrysosporium is known for its ability to degrade a wide range of recalcitrant compounds, including halogenated phenols. This fungus utilizes extracellular lignin-modifying enzymes, such as lignin (B12514952) peroxidases (LiP) and manganese peroxidases (MnP), to initiate the degradation process. The degradation of 2,4,5-trichlorophenol by P. chrysosporium involves a series of peroxidase-catalyzed oxidative dechlorination steps, leading to the formation of quinone intermediates. These quinones are subsequently reduced, and further dechlorination cycles eventually yield 1,2,4,5-tetrahydroxybenzene, which is then susceptible to ring cleavage. researchgate.net
A diverse range of microorganisms, including bacteria and fungi, have been identified for their ability to degrade halogenated phenols.
Under anaerobic conditions, halorespiring bacteria from the genus Desulfitobacterium are particularly effective at dechlorinating a variety of chlorophenols. nih.gov For instance, Desulfitobacterium hafniense can remove chlorine substituents from ortho, meta, and para positions. nih.gov
Aerobic degradation of pentachlorophenol is well-studied in bacteria belonging to the genera Mycobacterium and Sphingomonas. nih.gov Sphingomonas chlorophenolica, for example, has shown significant potential for pentachlorophenol degradation. nih.gov Pseudomonas species are also frequently implicated in the degradation of various chlorophenols. Pseudomonas alcaligenes has been shown to degrade 2,4-dichlorophenol, with its efficiency enhanced after UV irradiation. hu.edu.jo Similarly, Pseudomonas fluorescens can degrade 2,4-dichlorophenoxyacetic acid and 4-chlorophenol in contaminated soils. researchgate.netvjs.ac.vn
The white-rot fungus Phanerochaete chrysosporium is a key player in the degradation of highly chlorinated phenols due to its powerful ligninolytic enzymes. nih.govaimspress.comresearchgate.net It can mineralize pentachlorophenol and degrade 2,4,5-trichlorophenol and 2,4,6-trichlorophenol. researchgate.netnih.govresearchgate.net
Table 2: Microbial Species Involved in Halogenated Phenol Degradation
Factors Influencing Biodegradation Efficiency (e.g., pH, Oxygen, Organic Matter)
The efficiency of microbial degradation of halogenated phenols is influenced by a variety of environmental factors.
pH: The optimal pH for the degradation of halogenated phenols varies depending on the microbial species. For instance, Sphingomonas chlorophenolica exhibits optimal pentachlorophenol removal at a pH range of 6.9 to 7.6. nih.gov The degradation of 2,4-dichlorophenol by Pseudomonas alcaligenes is most efficient at a pH of 7. hu.edu.jo For the white-rot fungus Trametes versicolor, the optimal pH for phenol degradation is between 5 and 6. openbiotechnologyjournal.com
Oxygen: The presence or absence of oxygen is a critical determinant of the degradation pathway. Reductive dehalogenation is an anaerobic process, while oxidative degradation requires oxygen. In some cases, a sequential anaerobic-aerobic process can be highly effective for the complete mineralization of highly halogenated compounds. nih.gov For example, the complete degradation of TBBPA can be achieved through anaerobic reductive debromination to BPA, followed by aerobic degradation of BPA. nih.gov
Organic Matter and Co-substrates: The presence of other organic compounds can significantly impact the biodegradation of halogenated phenols. In some cases, the presence of an easily degradable co-substrate can enhance the degradation of the target compound through co-metabolism. Photosynthetic bacteria have shown accelerated biodegradation of 4-chlorophenol in the presence of co-metabolic substrates like glucose. The degradation of 2,4,6-trichlorophenol by methanogenic granular sludge is also influenced by the type of co-substrate, with methanol and ethanol being particularly effective. nih.gov
Temperature: Temperature affects microbial growth and enzyme activity. The optimal temperature for the degradation of 2,4-dichlorophenol by Pseudomonas alcaligenes is 35°C. hu.edu.jo For Trametes versicolor, the most effective temperature for phenol degradation is 25°C. openbiotechnologyjournal.com
Table 3: Optimal Conditions for Halogenated Phenol Biodegradation
Enzymatic Biotransformations in Environmental Systems
Enzymes, both intracellular and extracellular, play a crucial role in the biotransformation of halogenated phenols. Oxidoreductases, such as laccases and peroxidases, are particularly important in the degradation of these compounds.
Laccases, produced by various fungi, catalyze the oxidation of phenolic compounds. The laccase from Ganoderma lucidum (LAC-4) has been shown to degrade 2,6-dichlorophenol and 2,3,6-trichlorophenol. The kinetic parameters for this enzyme have been determined, with Km values of 0.0746 mM for ABTS (a standard substrate), 0.8034 mM for 2,6-dimethoxyphenol, and 0.0971 mM for guaiacol. vjs.ac.vn
Peroxidases, such as horseradish peroxidase (HRP), also effectively degrade halogenated phenols. HRP catalyzes the oxidation of phenols in the presence of hydrogen peroxide. The degradation of para-substituted halogenated phenols by HRP follows the order: p-chlorophenol > p-bromophenol > p-iodophenol > phenol. researchgate.net The kinetic parameters of HRP for the degradation of 2,4-dichlorophenol have been studied, with an optimal temperature of around 30-40°C. mdpi.com
The immobilization of these enzymes on various supports can enhance their stability and reusability, making them more suitable for bioremediation applications. For instance, immobilizing extracellular enzymes from white-rot fungi on sodium alginate/hydroxyapatite/chitosan microspheres significantly improved the removal of 2,4,6-trichlorophenol compared to the free enzymes. nih.gov
Table 4: Kinetic Parameters of Enzymes in Halogenated Phenol Degradation
Computational and Theoretical Investigations of 6 Bromo 2,4,5 Trichlorophenol
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic structure and geometry of molecules. These calculations provide insights into molecular stability, reactivity, and spectroscopic properties. For halogenated phenols, including 6-bromo-2,4,5-trichlorophenol (B1271504), methods like Density Functional Theory (DFT) and ab initio calculations are employed to model their behavior at the atomic level.
Density Functional Theory (DFT) has become a primary method for studying the structural and electronic properties of halogenated phenols due to its balance of computational cost and accuracy. imist.maresearchgate.net DFT studies are used to optimize molecular geometries and calculate a variety of quantum chemical descriptors that explain the reactivity of these compounds. imist.ma
Key applications and findings from DFT studies on halogenated and substituted phenols include:
Molecular Geometry Optimization: DFT methods, such as B3LYP with basis sets like 6-31G(d,p), are used to determine the most stable three-dimensional arrangement of atoms in molecules like phenols substituted with halides. imist.maresearchgate.net This provides precise information on bond lengths and angles.
Electronic Properties: A central part of DFT analysis involves the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imist.ma The energy of the HOMO relates to the molecule's ability to donate an electron, while the LUMO energy indicates its capacity to accept an electron. The HOMO-LUMO energy gap is a crucial indicator of chemical stability. imist.ma
Reactivity Descriptors: From the electronic properties, several global reactivity descriptors can be calculated to compare the stability and reactivity of different halogenated phenols. imist.ma These descriptors are instrumental in quantitative structure-activity relationship (QSAR) studies. researchgate.net
| DFT-Calculated Descriptor | Significance in Molecular Reactivity Analysis |
| Ionization Potential (I) | The energy required to remove an electron; relates to electron-donating ability. imist.ma |
| Electron Affinity (A) | The energy released when an electron is added; relates to electron-accepting ability. imist.ma |
| Electronegativity (χ) | A measure of the ability of a molecule to attract electrons. imist.ma |
| Chemical Hardness (η) | Measures the resistance to change in electron distribution or charge transfer. imist.ma |
| Global Softness (σ) | The reciprocal of chemical hardness, indicating higher reactivity. imist.ma |
| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons. imist.ma |
This table summarizes key quantum chemical descriptors derived from DFT calculations used to analyze the reactivity of halogenated phenols.
Theoretical studies have also employed DFT to investigate the interaction mechanisms between phenolic compounds and other materials, such as the adsorption of phenols onto activated carbon surfaces, which is relevant for environmental remediation contexts. mdpi.comnih.gov
Ab initio molecular orbital calculations, such as the Hartree-Fock (HF) method, are another class of quantum chemical techniques used to study halogenated phenols. uom.ac.muresearchgate.net These methods are based on first principles, solving the Schrödinger equation without empirical parameters. While often more computationally demanding than DFT, they provide valuable data on molecular structure and vibrational frequencies. researchgate.net
For instance, a study on 2,4,6-trichlorophenol (B30397), a compound structurally related to this compound, utilized ab initio HF and DFT calculations to investigate its adsorption mechanism on kaolinite (B1170537) surfaces. uom.ac.mu Such studies perform geometry optimization to understand how the molecule interacts with its environment, revealing changes in its geometric parameters upon adsorption through the formation of hydrogen bonds. uom.ac.mu Comparisons between ab initio HF and DFT methods are common, with results often showing a satisfactory agreement between theoretical predictions and experimental data for molecular geometries and vibrational spectra of halogenated aromatic compounds. researchgate.net
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties. ijsmr.innih.gov For halogenated phenols, these models are crucial for predicting toxicity, environmental fate, and other important characteristics, thereby guiding risk assessment and the design of safer chemicals. tandfonline.comflemingcollege.ca
The development of robust QSAR/QSPR models for halogenated phenols follows a systematic process to ensure their reliability and predictive power. flemingcollege.canih.gov This process involves several key steps:
Data Set Compilation: A dataset of halogenated phenolic compounds with measured experimental values for the property or activity of interest (e.g., toxicity to a specific organism) is assembled. tandfonline.com
Data Splitting: The compounds are typically divided into a training set, used to build the model, and a test set (or external validation set), used to evaluate the model's ability to predict the properties of new, unseen compounds. tandfonline.comunibo.it
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule.
Model Building: Statistical or machine learning methods are used to establish a mathematical relationship between the molecular descriptors (independent variables) and the experimental activity/property (dependent variable). nih.gov
Model Validation: The model's performance is rigorously assessed using various statistical metrics. Internal validation (e.g., cross-validation) gauges the model's robustness, while external validation using the test set assesses its predictive capability. nih.govunibo.it
Key statistical parameters are used to validate the quality of the developed QSAR models.
| Validation Parameter | Description | Indication of a Good Model |
| R² (Coefficient of Determination) | Measures the proportion of the variance in the dependent variable that is predictable from the independent variables for the training set. | Value close to 1. nih.gov |
| Q² (Cross-Validated R²) | An internal validation metric that assesses the model's stability and robustness. | A high value (e.g., > 0.5) indicates good robustness. nih.gov |
| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors (residuals). | A low value indicates a better fit. nih.gov |
| External Validation (e.g., Q²ext, R²pred) | Metrics calculated on the external test set to evaluate the model's predictive power for new compounds. | High values (e.g., > 0.5 or 0.6) indicate good predictive ability. nih.gov |
This table outlines the common statistical metrics used to evaluate the performance and reliability of QSAR/QSPR models for halogenated phenols.
The success of any QSAR/QSPR model hinges on the selection of appropriate molecular descriptors that capture the structural features responsible for the activity or property being modeled. nih.gov For halogenated phenols, a variety of descriptors are employed.
Topological Descriptors: These are 2D descriptors derived from the molecular graph, encoding information about molecular size, shape, branching, and atom connectivity. nih.gov They are widely used in QSAR studies of environmental pollutants like polychlorinated aromatic compounds. nih.govijpsr.com
Quantum Chemical Descriptors: As discussed in section 5.1.1, parameters derived from DFT or other quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment, electrophilicity) are powerful descriptors. researchgate.netnih.gov They provide insight into the electronic characteristics that govern intermolecular interactions. For example, the dipole moment has been shown to be a key descriptor in models predicting the adsorption energy of halogenated dioxins. nih.gov
3D Descriptors: These descriptors account for the three-dimensional spatial arrangement of the atoms in a molecule. nih.gov They are particularly important for modeling interactions with biological targets like receptors or enzymes. acs.org
The selection of the most relevant descriptors is a critical step, often accomplished using algorithms that identify the optimal combination for building a predictive model. nih.gov
In recent years, machine learning (ML) methods have become increasingly prominent in QSAR modeling, offering the ability to handle complex, non-linear relationships between chemical structure and activity. acs.org
Multiple Linear Regression (MLR): This is a traditional statistical method used to create a linear equation relating a set of descriptors to the activity. researchgate.netnih.gov While simple and interpretable, it may not capture more complex relationships.
Artificial Neural Networks (ANN): ANNs are machine learning algorithms inspired by the structure of the human brain. They are capable of modeling highly complex and non-linear data. researchgate.net Deep neural networks (DNNs), a more advanced form of ANN, have been successfully used to build predictive QSAR models for the cytotoxicity of phenols, often outperforming traditional methods. ijsmr.inresearchgate.net
Support Vector Machines (SVM) and Random Forests (RF): These are other powerful ML techniques widely used in QSAR. acs.org SVMs are effective for both regression and classification tasks, while RFs build multiple "decision trees" and merge them to get a more accurate and stable prediction.
The integration of machine learning with QSAR has significantly enhanced the ability to screen large chemical libraries, predict the properties of new compounds, and understand the complex interplay of structural features that determine the biological and environmental impact of halogenated phenols. nih.govacs.org
Simulation of Environmental Processes
Modeling of Environmental Fate and Transport Behavior
The environmental distribution of a chemical is governed by its physical and chemical properties, which dictate its partitioning between different environmental compartments such as water, soil, air, and biota. Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive environmental science, enabling the estimation of these crucial properties from a molecule's structure.
For this compound, key parameters influencing its environmental fate and transport can be estimated using various computational models. These parameters include the octanol-water partition coefficient (Kow), which indicates the tendency of a chemical to bioaccumulate, and the organic carbon-water (B12546825) partition coefficient (Koc), which predicts its sorption to soil and sediment. While experimental data for this compound is scarce, QSAR models developed for substituted phenols and anilines can provide estimations. For instance, models often use descriptors like logKow, molecular connectivity indices, and quantum chemical parameters to predict logKoc nih.gov.
Multimedia environmental models, such as Level II fugacity models, can then utilize these estimated physicochemical properties to simulate the distribution of the chemical in a model environment. These models predict the partitioning of a substance into various environmental compartments at equilibrium. For structurally similar compounds like polybrominated diphenyl ethers (PBDEs), such models have indicated a strong tendency to partition to organic carbon in soil and sediment nih.govresearchgate.net. Given the hydrophobic nature of this compound, a similar distribution pattern is expected.
The potential for long-range atmospheric transport (LRAT) is another critical aspect of environmental fate. Models like the TaPL3 can estimate the characteristic travel distance (CTD) of a chemical. For many halogenated organic compounds, the LRAT potential is influenced by factors such as volatility and atmospheric degradation rates nih.govresearchgate.net. For this compound, its semi-volatile nature might allow for some degree of atmospheric transport, potentially leading to its presence in regions far from its original source.
Table 1: Estimated Physicochemical Properties and Environmental Partitioning of this compound (Hypothetical Data based on Analogous Compounds)
| Property | Predicted Value | Significance for Environmental Fate and Transport |
| Log Kow | High | High potential for bioaccumulation in organisms. |
| Log Koc | High | Strong sorption to soil and sediment organic matter, leading to persistence in these compartments. |
| Henry's Law Constant | Moderate | Potential for volatilization from water to the atmosphere, contributing to atmospheric transport. |
| Atmospheric Half-life | Days to Weeks | Persistence in the atmosphere allows for potential long-range transport. |
| Aqueous Half-life | Weeks to Months | Relatively stable in water, allowing for transport in aquatic systems. |
| Soil Half-life | Months to Years | High persistence in soil and sediment, acting as a long-term environmental sink. |
Note: The values in this table are hypothetical and are intended to illustrate the likely properties of this compound based on the behavior of other halogenated phenols. Specific experimental or validated computational data for this compound is not currently available.
Prediction of Degradation Pathways and Reaction Intermediates
Computational tools are instrumental in predicting the potential degradation pathways of organic pollutants, including abiotic and biotic transformations. For this compound, both photodegradation and microbial degradation are expected to be significant environmental transformation processes.
Abiotic Degradation:
Theoretical studies, often employing Density Functional Theory (DFT), can elucidate the mechanisms of chemical degradation. For chlorinated phenols, DFT calculations have been used to investigate reaction pathways such as O-H bond scission, abstraction of the hydroxyl hydrogen, and displacement of the hydroxyl group nih.gov. These calculations help in determining the activation energies for different degradation reactions, thereby predicting the most likely transformation pathways.
In the case of this compound, photodegradation in the presence of sunlight is a plausible abiotic degradation route. The initial steps would likely involve the homolytic cleavage of a carbon-halogen bond. The relative bond dissociation energies of C-Br versus C-Cl would determine the initial site of attack. Generally, the C-Br bond is weaker than the C-Cl bond, suggesting that debromination might be an initial step. This would lead to the formation of various trichlorophenol isomers. Subsequent dechlorination and hydroxylation reactions would follow, leading to the formation of di- and monochlorinated phenols, and eventually to simpler, non-halogenated aromatic compounds which can then undergo ring cleavage.
Biotic Degradation:
Computational frameworks like the Biodegradation Network Integrated Computational Engine (BNICE) and BioTransformer can be used to predict novel biodegradation pathways for xenobiotics nih.govnih.gov. These systems use a set of generalized reaction rules derived from known metabolic reactions to generate a network of potential metabolites.
For this compound, aerobic biodegradation is likely to be initiated by mono- or dioxygenase enzymes. A plausible initial step would be the hydroxylation of the aromatic ring, followed by ring cleavage. The positions of the bromine and chlorine atoms would significantly influence the regioselectivity of the enzymatic attack. Anaerobic degradation, on the other hand, would likely proceed through reductive dehalogenation, where the halogen atoms are sequentially removed and replaced by hydrogen atoms.
Based on studies of other halogenated phenols, a series of reaction intermediates can be predicted. Initial hydroxylation or dehalogenation would lead to the formation of brominated and/or chlorinated catechols or hydroquinones. These intermediates are then susceptible to ring cleavage by dioxygenases, leading to the formation of aliphatic acids that can be further metabolized through central metabolic pathways.
Table 2: Predicted Degradation Intermediates of this compound (Hypothetical)
| Degradation Pathway | Predicted Reaction Intermediates |
| Aerobic Biodegradation | - Brominated and chlorinated catechols - Brominated and chlorinated hydroquinones - Halogenated muconic acids - Simpler aliphatic acids |
| Anaerobic Biodegradation | - 2,4,5-Trichlorophenol (B144370) - Dichlorophenols - Monochlorophenols - Phenol (B47542) |
| Photodegradation | - Trichlorophenol isomers - Dichlorohydroxybiphenyls - Chlorinated benzoquinones - Simpler organic acids and CO2 |
Note: This table presents hypothetical degradation intermediates for this compound based on established degradation pathways of other halogenated phenols. Specific computational studies are needed to validate these predictions.
Mechanistic Studies of 6 Bromo 2,4,5 Trichlorophenol Chemical Reactivity
Reaction Mechanisms with Oxidizing and Reducing Agents
The reactivity of 6-bromo-2,4,5-trichlorophenol (B1271504) with oxidizing and reducing agents is dictated by the electron-rich phenolic ring, which is heavily substituted with electron-withdrawing halogen atoms. This structure allows for a variety of reaction pathways, including oxidative coupling, ring cleavage, and reductive dehalogenation.
Oxidative Reactions in Environmental and Synthetic Contexts
The oxidation of halogenated phenols is a key process in both environmental degradation and targeted synthetic chemistry. The mechanisms often involve the formation of phenoxy radicals, which can lead to quinones, ring-cleavage products, and higher molecular weight polymers.
Studies on analogous compounds like 2,4,6-TCP show that enzymatic and chemical oxidation are prominent degradation pathways. Peroxidase enzymes, for instance, catalyze the H₂O₂-mediated oxidation of 2,4,6-TCP to 2,6-dichloro-1,4-benzoquinone. nih.govresearchgate.net This reaction proceeds through a phenoxy radical intermediate. nih.gov A similar mechanism can be postulated for this compound, likely yielding a bromo-dichloro-benzoquinone.
Formation of a Phenoxy Radical: An oxidizing agent (enzymatic or chemical) abstracts the hydrogen atom from the hydroxyl group, generating a resonance-stabilized phenoxy radical.
Formation of Quinone: Subsequent oxidation and rearrangement, often involving the loss of a halogen substituent (oxidative dehalogenation), leads to the formation of a quinone. For example, a monooxygenase enzyme has been shown to oxidize 2,4,6-TCP to 2,6-dichloroquinone. wsu.edu
Ring Cleavage: Under strong oxidizing conditions, such as with excess hypochlorous acid or Fenton's reagent, the aromatic ring can be cleaved to form smaller, aliphatic dicarbonyl compounds. nih.govresearchgate.net
Advanced Oxidation Processes (AOPs) utilizing agents like zero-valent iron (ZVI) with peroxides (H₂O₂, PMS, PS) are effective in degrading chlorophenols. nih.gov The degradation efficiency follows the order H₂O₂ ≥ PMS > PS, with optimal performance at acidic pH. nih.gov These systems generate highly reactive hydroxyl radicals that attack the phenol (B47542) ring.
| Oxidizing System | Key Intermediates/Products (from 2,4,6-TCP) | Relevant Mechanism |
| Peroxidase/H₂O₂ | 2,6-dichloro-1,4-benzoquinone | Enzymatic, phenoxy radical formation nih.govresearchgate.net |
| Monooxygenase | 2,6-dichloroquinone, 6-chlorohydroxyquinol | Oxidative and hydrolytic dechlorination wsu.edu |
| Fenton's Reagent | Chloroquinones, organic acids | Hydroxyl radical attack, ring cleavage researchgate.net |
| ZVI/Peroxides | 2,5-dichloro-benzene-1,4-diol, 2,3,6-trichlorophenol | Radical-based degradation nih.gov |
Reductive Pathways and Dehalogenation Processes
Reductive dehalogenation is a critical pathway for the detoxification of halogenated phenols. This process involves the removal of halogen atoms and their replacement with hydrogen atoms, leading to less toxic phenolic compounds.
In laboratory studies using palladium-coated iron (Pd/Fe) as a reactive medium, 2,4,6-TCP underwent complete reductive dechlorination to phenol. nih.gov This suggests that both chlorine and bromine atoms on this compound would be susceptible to reduction under similar conditions. Microbial degradation also utilizes reductive pathways. For instance, the fungus Phanerochaete chrysosporium initiates the degradation of 2,4,6-TCP with an oxidative dechlorination to a quinone, which is then followed by a series of reductive dechlorination steps. nih.gov
The general sequence in microbial reductive dechlorination often involves:
Initial reduction of a chlorinated quinone intermediate to a dihydroxybenzene derivative.
Stepwise removal of chlorine atoms, replacing them with hydrogen. nih.gov
In anaerobic biological systems, chlorine atoms are sequentially removed from 2,4,6-TCP to form 2,4-dichlorophenol, then 4-monochlorophenol, and finally phenol. frontiersin.org It is expected that this compound would undergo a similar stepwise reduction, with the potential for both debromination and dechlorination.
Role of Halogen Substituents in Chemical Transformation
The number, type, and position of halogen substituents on the phenol ring profoundly influence its reactivity. The four halogens on this compound (one bromine, three chlorine) create a highly electron-deficient aromatic system with distinct chemical properties.
Influence of Bromine and Chlorine Atoms on Aromatic Ring Reactivity
The key differences between bromine and chlorine that affect reactivity are electronegativity and bond strength:
Electronegativity: Chlorine is more electronegative than bromine, exerting a stronger inductive electron-withdrawing effect.
Carbon-Halogen Bond Strength: The C-Cl bond is generally stronger than the C-Br bond, making the bromine atom a better leaving group in some reactions, such as reductive dehalogenation.
In reactions with oxidants like bromine and chlorine, phenolic compounds show high reactivity. researchgate.net Studies on various phenols indicate that the reaction rate of bromine (via HOBr) with phenoxide ions is approximately 1000-fold higher than that of chlorine (via HOCl). researchgate.net This highlights the differential reactivity imparted by the specific halogen involved in the reaction.
| Halogen Property | Chlorine (Cl) | Bromine (Br) | Impact on Reactivity |
| Pauling Electronegativity | 3.16 | 2.96 | Chlorine has a stronger inductive effect, making the ring more electron-deficient. |
| Average C-X Bond Energy (in aromatics) | ~400 kJ/mol | ~330 kJ/mol | The weaker C-Br bond makes bromine easier to remove in reductive processes. |
| Reactivity with Phenols (as HOX) | Slower | Faster (~1000x) | HOBr is a more aggressive electrophile towards the activated phenol ring than HOCl. researchgate.net |
Regioselectivity in Electrophilic and Nucleophilic Substitution Reactions
Regioselectivity describes the preference for reaction at one position over another. In this compound, the substitution pattern is complex, and the directing effects of all substituents must be considered.
Electrophilic Substitution: The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group. savemyexams.commlsu.ac.in The halogen atoms are deactivating but are also ortho, para-directing. In this compound, the available positions for substitution are C3. The powerful activating effect of the hydroxyl group directs incoming electrophiles to the positions ortho and para to it (C2, C4, C6). Since these positions are already occupied, further electrophilic substitution on the ring is sterically hindered and electronically disfavored. If a reaction were forced, it would likely involve the displacement of one of the existing halogen substituents. Halogenation of phenols in aqueous solution can lead to poly-substitution at all available ortho and para positions. youtube.com
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the four halogen atoms makes the aromatic ring of this compound susceptible to nucleophilic attack, a reaction that is difficult on unsubstituted benzene. SNAr reactions are favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group. In this molecule, every halogen has other halogens in ortho and para positions, activating the entire ring for potential nucleophilic attack. The C-Br bond is weaker than the C-Cl bond, suggesting that the bromine at C6 might be preferentially displaced by a nucleophile.
Advanced Mechanistic Characterization Techniques
Elucidating the complex reaction pathways of halogenated phenols requires a suite of advanced analytical techniques. These methods are used to identify transient intermediates, final products, and to determine reaction kinetics.
Spectroscopic Methods:
UV-Visible Spectroscopy: Used to monitor the disappearance of the phenolic reactant and the appearance of intermediates like quinones, which often have distinct chromophores. nih.gov
Infrared (IR) Spectroscopy: Helps identify functional groups in reaction products. For example, a strong absorption near 1680 cm⁻¹ is characteristic of the carbonyl group in a quinone structure. pearson.com
Electron Paramagnetic Resonance (EPR) Spectroscopy: An essential technique for the direct detection of paramagnetic species, such as the phenoxy radical intermediates that are central to many oxidative mechanisms. nih.gov
Chromatographic and Mass Spectrometric Methods:
High-Performance Liquid Chromatography (HPLC): Widely used to separate complex mixtures of reactants, intermediates, and products in aqueous solutions. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful combination for the separation and identification of volatile reaction products and intermediates, providing both retention time and mass spectral data for structural elucidation. nih.gov
Ion Chromatography-Mass Spectrometry (IC-MS): Specifically used for the quantitative analysis of inorganic ions (like chloride released during dechlorination) and organic acids formed from ring cleavage. researchgate.net
These techniques, often used in combination, provide the detailed molecular-level information necessary to construct and validate the reaction mechanisms of compounds like this compound.
Emerging Research Directions and Gaps in the Study of 6 Bromo 2,4,5 Trichlorophenol
Novel Synthetic Approaches and Derivatization Strategies
The synthesis of specifically substituted mixed halogenated phenols like 6-Bromo-2,4,5-trichlorophenol (B1271504) is a complex task that demands high regioselectivity. Current synthetic routes often involve multi-step processes that may lack efficiency and selectivity, presenting a significant research gap. Future research should focus on the development of novel synthetic methodologies that offer precise control over the halogenation pattern on the phenol (B47542) ring.
Derivatization is crucial for enhancing the volatility and chromatographic behavior of phenolic compounds for analysis, particularly by gas chromatography. nih.govscielo.org.za While various derivatization techniques are established for other phenols, strategies optimized for this compound are yet to be thoroughly investigated. The development of rapid, efficient, and robust derivatization methods tailored to this compound is a key area for future research. This includes the exploration of new reagents and automated derivatization platforms.
Table 1: Comparison of Derivatization Reagents for Halogenated Phenols
| Derivatization Reagent | Target Functional Group | Advantages | Potential Challenges for this compound |
|---|---|---|---|
| Acetic Anhydride | Hydroxyl | Forms stable acetate (B1210297) esters, good for GC-MS analysis. nih.gov | Reaction conditions may need optimization for mixed halogens. |
| Silylation Reagents (e.g., BSTFA) | Hydroxyl | Forms volatile silyl (B83357) ethers. nih.gov | Derivatives can be sensitive to moisture. |
| Pentafluorobenzyl Bromide (PFBBr) | Hydroxyl | Forms derivatives with high electron capture response, enhancing sensitivity. | Potential for steric hindrance due to multiple halogen substituents. |
Development of Highly Sensitive and Selective Analytical Methods
The detection and quantification of this compound in complex environmental matrices at trace levels pose a significant analytical challenge. A major research gap exists in the development of analytical methods with high sensitivity and selectivity specifically for this compound. While methods exist for other brominated and chlorinated phenols, the unique combination of bromine and chlorine atoms in this compound requires tailored analytical approaches. mdpi.comnih.gov
Future research should focus on advanced analytical techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS). nih.govnih.gov These methods, when optimized, can provide the necessary selectivity and sensitivity for detecting this compound in various environmental samples. The development of certified reference materials for this compound is also crucial for method validation and ensuring data quality.
Integrated Environmental Fate and Transport Modeling
Understanding the environmental fate and transport of this compound is essential for assessing its potential ecological risks. Currently, there is a lack of specific data on its partitioning behavior, degradation rates, and transport mechanisms in different environmental compartments. Integrated environmental fate and transport models are powerful tools for predicting the distribution and persistence of organic pollutants. defra.gov.ukresearchgate.net However, the application of these models to this compound is hampered by the absence of key input parameters.
A significant research direction is the experimental determination of the physicochemical properties of this compound, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). This data will be instrumental in developing and parameterizing multimedia fate models to simulate its behavior in the environment. acs.org
Advanced Computational Chemistry for Complex Interactions
Computational chemistry offers a powerful avenue to investigate the molecular properties and interactions of this compound at a quantum mechanical level. There is a notable gap in the application of advanced computational methods to understand the specific electronic structure, reactivity, and interaction mechanisms of this mixed halogenated phenol. Such studies are crucial for predicting its environmental behavior and potential toxicological effects.
Future research should employ density functional theory (DFT) and other high-level computational methods to:
Calculate the key physicochemical properties.
Investigate its adsorption behavior on environmental surfaces.
Elucidate the mechanisms of its degradation pathways.
Predict its potential for forming harmful transformation products. researchgate.net
Table 2: Key Parameters for Computational Modeling of Halogenated Phenols
| Parameter | Significance in Environmental Fate | Computational Method |
|---|---|---|
| Bond Dissociation Energy (BDE) | Predicts susceptibility to degradation. nih.gov | Density Functional Theory (DFT) |
| Octanol-Water Partition Coefficient (log Kow) | Indicates potential for bioaccumulation. | Quantitative Structure-Property Relationship (QSPR) |
| Adsorption Energy on Surfaces | Determines mobility in soil and sediment. | Molecular Dynamics (MD) Simulations |
Role of this compound in Broader Environmental Processes
The role of this compound in broader environmental processes, such as its contribution to the formation of persistent organic pollutants (POPs) and its impact on microbial communities, is largely unknown. Halogenated phenols can undergo various transformations in the environment, leading to the formation of more persistent and toxic compounds. nih.govresearchgate.net A significant research gap exists in understanding the transformation pathways and products of this compound under different environmental conditions.
Future research should investigate the photodegradation and microbial degradation of this compound to identify its transformation products and assess their environmental impact. researchgate.netd-nb.infonih.gov Studies on the effects of this compound on the structure and function of microbial communities in soil and water are also essential.
Interdisciplinary Research on Halogenated Phenols
Addressing the multifaceted challenges posed by this compound and other halogenated phenols requires a concerted interdisciplinary research effort. There is a need for greater collaboration between synthetic chemists, analytical chemists, environmental scientists, and computational modelers. Such collaborations can bridge the existing knowledge gaps and provide a holistic understanding of the lifecycle of these compounds, from their formation to their ultimate environmental fate.
Future interdisciplinary research should focus on:
Developing integrated assessment frameworks that combine experimental data and modeling to evaluate the environmental risks of mixed halogenated phenols.
Investigating the combined effects of mixtures of halogenated phenols, as they often co-occur in the environment.
Exploring innovative remediation technologies for the removal of these compounds from contaminated sites.
Q & A
Q. What are the recommended methods for synthesizing and characterizing 6-bromo-2,4,5-trichlorophenol?
Synthesis of BrTriClP typically involves halogenation of phenolic precursors. For example, bromination of 2,4,5-trichlorophenol using bromine or brominating agents under controlled conditions (e.g., in acetic acid or DCM). Characterization requires multi-spectral analysis:
- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns via H and C NMR shifts, particularly for bromine (deshielding effects) and chlorine substituents .
- Infrared Spectroscopy (IR) : Identify hydroxyl (-OH) and aromatic C-Br/C-Cl stretches (650–800 cm) .
- X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding, halogen-halogen contacts) .
Q. How can BrTriClP be detected and quantified in environmental matrices?
BrTriClP is detected using gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation or acetylation) to improve volatility. Key steps include:
- Solid-Phase Extraction (SPE) : Pre-concentrate samples using C18 or HLB cartridges.
- Derivatization : Use BSTFA or acetic anhydride to modify polar hydroxyl groups.
- Quantitation : Compare peak areas with deuterated internal standards (e.g., -BrTriClP) to minimize matrix effects .
Q. What are the primary environmental concerns associated with BrTriClP?
BrTriClP is a persistent organic pollutant (POP) due to its stability, bioaccumulation potential, and toxicity. It disrupts microbial communities in aquatic systems and may form toxic dioxins via photodegradation. Environmental monitoring studies prioritize its detection in sediments and biota using EPA Method 1613 .
Advanced Research Questions
Q. How do reaction conditions influence the degradation pathways of BrTriClP?
Degradation mechanisms depend on the environment:
- Photolysis : UV irradiation cleaves C-Br bonds, generating 2,4,5-trichlorophenol radicals that recombine into polychlorinated dibenzo-p-dioxins (PCDDs) .
- Advanced Oxidation Processes (AOPs) : Fenton’s reagent (Fe/HO) degrades BrTriClP via hydroxyl radicals, with optimal efficiency at pH 3.0–3.5. Monitor intermediates using LC-QTOF-MS .
Q. How can structural data resolve contradictions in reported bioactivity studies of BrTriClP?
Conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) may arise from impurities or isomerization. Validate results via:
Q. What computational methods predict BrTriClP’s interactions with biological targets?
Use density functional theory (DFT) to model:
Q. How do hydrogen-bonding networks affect BrTriClP’s crystallographic behavior?
BrTriClP forms intramolecular hydrogen bonds (O-H···Cl/Br) and π-π stacking in the solid state. Use single-crystal X-ray diffraction to map:
Q. What analytical challenges arise when studying BrTriClP-metal complexes?
BrTriClP chelates transition metals (e.g., Cu, Fe) via phenolic -OH and halogens. Challenges include:
Q. How can isotopic labeling elucidate BrTriClP’s metabolic pathways?
Synthesize C- or Br-labeled BrTriClP for:
- Tracing Degradation : Track metabolites in microbial cultures via NMR or isotope-ratio MS.
- Mechanistic Studies : Identify rate-limiting steps (e.g., debromination vs. dechlorination) using kinetic isotope effects (KIEs) .
Q. What strategies mitigate matrix interference in BrTriClP analysis?
- Matrix-Matched Calibration : Prepare standards in blank sample extracts (e.g., soil or sludge).
- High-Resolution MS (HRMS) : Differentiate BrTriClP ( 295.807) from isobaric interferences using exact mass (<5 ppm error) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
